
5-Bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic compound that belongs to the isoquinolinone family This compound is characterized by the presence of bromine and fluorine atoms attached to the isoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one typically involves the bromination and fluorination of the isoquinolinone core. One common method involves the reaction of 3,4-dihydroisoquinolin-1(2H)-one with bromine and fluorine sources under controlled conditions. For instance, the bromination can be achieved using bromine in the presence of a suitable solvent, while the fluorination can be carried out using a fluorinating agent such as Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or organometallic reagents can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolinone derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
5-Bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3,4-dihydro-2H-isoquinolin-1-one: Similar in structure but lacks the fluorine atom.
6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one: Similar in structure but lacks the bromine atom.
5-Bromo-3,4-dihydro-2H-isoquinolin-1-one: Similar in structure but lacks the fluorine atom.
Uniqueness
5-Bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO/c10-8-5-3-4-12-9(13)6(5)1-2-7(8)11/h1-2H,3-4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKMUSBEHCAGOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=C(C=C2)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
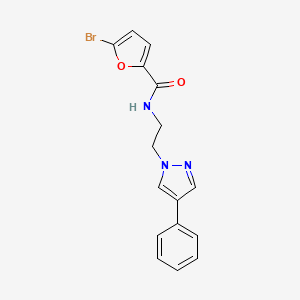
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-[2-(morpholin-4-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2411907.png)
![2-[(1-Acetylazetidin-3-yl)oxy]acetohydrazide](/img/structure/B2411909.png)

![1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2411912.png)
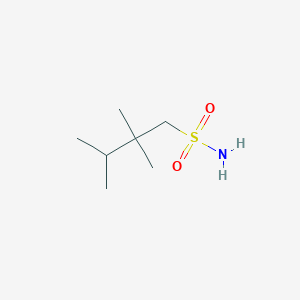
![1-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2411916.png)
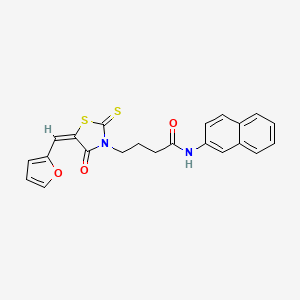
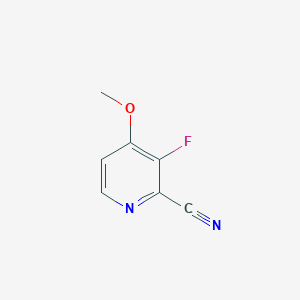
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide](/img/structure/B2411922.png)
![2-(2-Oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2411923.png)
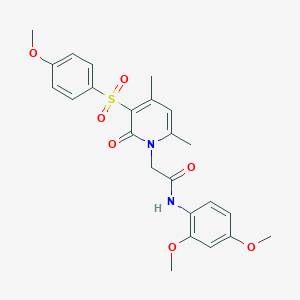
![Tert-butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B2411927.png)
![1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid dihydrochloride](/img/structure/B2411929.png)
